![molecular formula C18H15N3O4 B2928466 4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid CAS No. 871908-24-6](/img/structure/B2928466.png)
4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid is a complex organic compound that features a quinoxaline moiety. Quinoxalines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
作用机制
Target of Action
The compound “4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” is a type of PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound interacts with its targets through the formation of an intramolecular hydrogen bond . This interaction leads to changes in the target protein’s structure, resulting in its degradation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By selectively targeting proteins for degradation, this compound can influence various downstream effects depending on the specific role of the target protein.
Result of Action
The result of the compound’s action is the selective degradation of its target proteins . This can lead to various molecular and cellular effects, depending on the specific roles of the degraded proteins.
准备方法
The synthesis of 4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Anilino Group: The quinoxaline core is then reacted with an appropriate aniline derivative to introduce the anilino group.
Formation of the Butanoic Acid Moiety:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions adjacent to the nitrogen atoms.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid has several scientific research applications:
相似化合物的比较
Similar compounds to 4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid include:
Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.
4-hydroxy-2-quinolones: These compounds have a similar structure and are known for their antimicrobial properties.
Triazoloquinoxalines: These derivatives are studied for their antiviral and antimicrobial activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-15(9-10-16(23)24)19-12-6-2-1-5-11(12)17-18(25)21-14-8-4-3-7-13(14)20-17/h1-8H,9-10H2,(H,19,22)(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHHKOOINGXRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
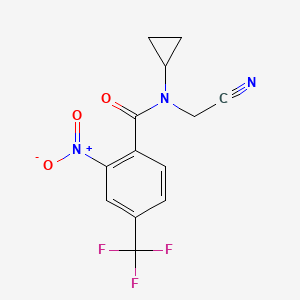
![N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2928388.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2928389.png)
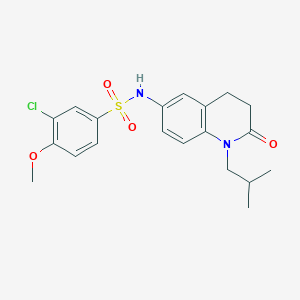
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2928392.png)

![5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2928395.png)
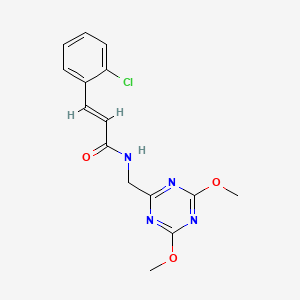
![N-benzyl-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2928397.png)
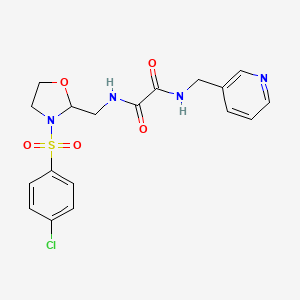
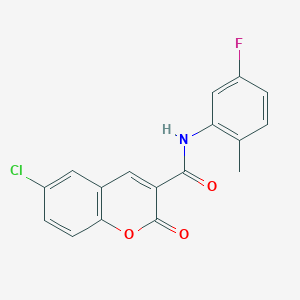
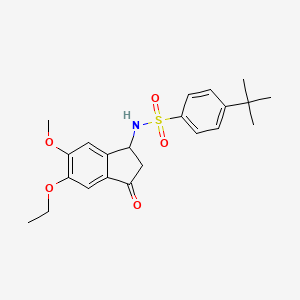
![N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide](/img/structure/B2928404.png)
![3-(4-fluorophenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2928405.png)
